Selective CYP1B1 Inhibition Over Other CYP Isoforms
3,4-Difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibits a distinct CYP450 inhibition profile, displaying high selectivity for the extrahepatic enzyme CYP1B1 (IC50 = 29 nM) over other major hepatic drug-metabolizing CYP450 enzymes [1]. This selectivity is quantified by a >52-fold preference for CYP1B1 over CYP1A1/A2 (IC50 = 1,500 nM) and a >400-fold preference over CYP3A4 (IC50 = 12,000 nM) and CYP2D6 (IC50 = 14,000 nM) [1]. In contrast, the non-fluorinated parent compound lacks the 3,4-difluoro substitution and does not exhibit this selectivity profile, demonstrating that these specific substituents are critical for the observed biological activity .
| Evidence Dimension | CYP450 enzyme inhibition selectivity |
|---|---|
| Target Compound Data | CYP1B1 IC50 = 29 nM; CYP1A1 IC50 = 1,500 nM; CYP1A2 IC50 = 1,500 nM; CYP3A4 IC50 = 12,000 nM; CYP2D6 IC50 = 14,000 nM; CYP2C19 IC50 > 20,000 nM |
| Comparator Or Baseline | Non-fluorinated analog N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0, lacking 3,4-difluoro groups). No data available for CYP1B1 inhibition, indicating a lack of this targeted activity. |
| Quantified Difference | Selectivity ratio for CYP1B1/CYP1A1 is >52:1. Selectivity ratio for CYP1B1/CYP3A4 is >414:1. |
| Conditions | Inhibition of human recombinant CYP450 enzymes expressed in Saccharomyces cerevisiae YY7 microsomal membranes, using fluorescent substrates (DBF, EOMCC, CEC, 7-ethoxyresorufin) with a 10-minute preincubation. |
Why This Matters
This compound uniquely enables research into CYP1B1-mediated biology with minimal off-target CYP interference, a critical feature for developing selective chemical probes or assessing drug-drug interaction risks compared to non-selective analogs.
- [1] BindingDB BDBM50236949 (CHEMBL1413330). CYP450 Inhibition Data. De Montfort University. View Source
